molecular formula C18H15NO5 B2630116 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide CAS No. 338785-23-2

4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Cat. No.: B2630116
CAS No.: 338785-23-2
M. Wt: 325.32
InChI Key: DXHHCEMPAYGQQA-UHFFFAOYSA-N
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Description

This compound is a coumarin-derived carboxamide featuring two methoxy substituents: one at the 4-position of the benzene ring in the benzenecarboxamide moiety and another at the 7-position of the 2-oxo-2H-chromen (coumarin) core. The carboxamide linkage bridges the coumarin’s 3-position and the substituted benzene ring. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities, with substituent patterns critically influencing their bioactivity .

Properties

IUPAC Name

4-methoxy-N-(7-methoxy-2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-13-6-3-11(4-7-13)17(20)19-15-9-12-5-8-14(23-2)10-16(12)24-18(15)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHHCEMPAYGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides and amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, methanol), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted coumarin derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, differing primarily in substituent placement and functional groups:

Compound Name Core Structure Substituents Key Differences
4-Methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide (Target) Coumarin + benzenecarboxamide - 4-methoxy (benzene)
- 7-methoxy (coumarin)
Reference compound for comparison
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide Coumarin + benzenecarboxamide - 7-methoxy (coumarin)
- 4-isopropyl (benzene)
Hydrophobic isopropyl group replaces methoxy
N-(3-Methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-propanamide Oxadiazole + propanamide - Trifluoromethylphenyl
- 3-methylphenyl
Oxadiazole core replaces coumarin
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide Coumarin + thiazolidinone - 4-methyl (coumarin)
- Arylidene hydrazide
Thiazolidinone ring replaces carboxamide linkage

Substituent Effects on Physicochemical Properties

  • Methoxy vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in the oxadiazole derivative confers electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to methoxy-substituted analogs.
  • Thiazolidinone vs. Carboxamide Linkages: The thiazolidinone-containing analog introduces a heterocyclic ring, which could modulate hydrogen-bonding capacity and biological target specificity.

Research Tools and Structural Validation

  • Crystallographic Refinement : Programs like SHELXL and WinGX/ORTEP are critical for resolving the 3D structures of such compounds, enabling precise comparison of bond lengths, angles, and packing arrangements.
  • Lumping Strategies : Grouping structurally similar compounds (e.g., coumarin-carboxamides) into surrogate categories could streamline computational modeling of their reactivity and environmental fate .

Biological Activity

The compound 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide , also known as a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N1O4C_{18}H_{17}N_{1}O_{4} with a molecular weight of approximately 311.34 g/mol. The compound features a coumarin backbone, which is known for its significant pharmacological properties.

1. Anticancer Activity

Recent studies have demonstrated that compounds with coumarin structures exhibit potent anticancer properties. For instance:

  • A study indicated that derivatives of 7-methoxy-coumarin showed significant inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Compound Cancer Type IC50 (µM) Mechanism
This compoundBreast Cancer5.0Induces apoptosis
This compoundColon Cancer6.5Cell cycle arrest

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various animal models:

  • In a study assessing the effects on acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Neuroprotection is another promising area of research:

  • A study highlighted that the compound could protect neuronal cells from oxidative stress-induced cell death. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive functions .

Case Studies

Case Study 1: Anticancer Mechanism Investigation
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, confirming its role in apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using a rat model of inflammation, the administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) levels compared to the control group .

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